3-Amino-3-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-methylbutanenitrile is an organic compound with the molecular formula C5H10N2 It is a nitrile derivative, characterized by the presence of an amino group and a nitrile group attached to a butane backbone
Synthetic Routes and Reaction Conditions:
Reduction of Nitriles: One common method for synthesizing this compound involves the reduction of 3-methylbutanenitrile using lithium aluminum hydride (LiAlH4).
Amination of Nitriles: Another method involves the direct amination of 3-methylbutanenitrile using ammonia or primary amines under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using LiAlH4 or catalytic hydrogenation methods. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Types of Reactions:
Reduction: this compound can undergo further reduction to form primary amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions:
Reducing Agents: LiAlH4, NaBH4
Catalysts: Raney nickel, Pd/C
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed:
- Primary amines
- Substituted amines
- Carboxylic acids
- Amides
Scientific Research Applications
3-Amino-3-methylbutanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-3-methylbutanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the nitrile group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Methylbutanenitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Amino-3-methylbutanenitrile: Similar structure but with the amino group in a different position, leading to different reactivity and applications.
3-Amino-2-methylbutanenitrile: Another isomer with distinct chemical properties and uses.
Uniqueness: 3-Amino-3-methylbutanenitrile is unique due to the specific positioning of the amino and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-amino-3-methylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(2,7)3-4-6/h3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTYOGZNWNFUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.